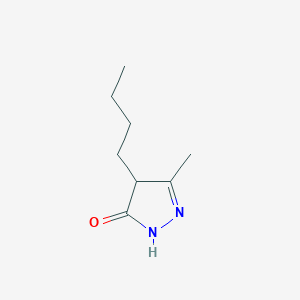
ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester can be synthesized through the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester. This method involves a single-step reaction where the structures of the synthesized compounds are confirmed by their analytical and spectral data . The reaction typically requires controlled temperatures to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester. These derivatives often exhibit enhanced or modified biological activities compared to the parent compound .
Applications De Recherche Scientifique
4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological targets, leading to its biological activity . The specific pathways and targets depend on the type of biological activity being studied, such as antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester include:
4H-3,1-Benzothiazin-4-ones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound also contains nitrogen and sulfur atoms and is known for its pharmacological activities.
Uniqueness
What sets 4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester apart is its specific structural arrangement and the presence of the ethyl ester group, which can influence its biological activity and chemical reactivity. This unique structure allows for a diverse range of applications and makes it a valuable compound in scientific research .
Propriétés
Numéro CAS |
28863-86-7 |
|---|---|
Formule moléculaire |
C17H15NO2S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C17H15NO2S/c1-2-20-17(19)16-15(12-8-4-3-5-9-12)18-13-10-6-7-11-14(13)21-16/h3-11,18H,2H2,1H3 |
Clé InChI |
LXJQLFLAKRJNEC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)

![4-Thiazoleacetic acid, 2-[2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12112692.png)


![1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12112716.png)







